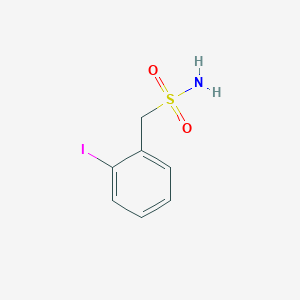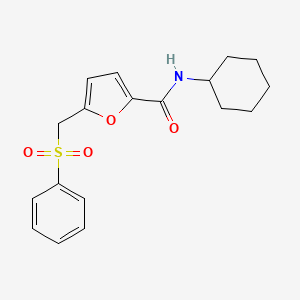
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been widely used in scientific research due to its ability to selectively block the adenosine A1 receptor, which plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide selectively blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation inhibits adenylyl cyclase activity, leading to a decrease in cyclic AMP levels and subsequent inhibition of neurotransmitter release. By blocking the adenosine A1 receptor, this compound increases cyclic AMP levels and enhances neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, increased blood pressure, increased respiratory rate, and increased locomotor activity. It has also been shown to enhance cognitive function, increase wakefulness, and reduce the sedative effects of other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to selectively block the adenosine A1 receptor without affecting other receptors or pathways. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide. One area of interest is the role of adenosine A1 receptor in the regulation of glucose metabolism and insulin secretion, which may have implications for the development of diabetes. Another area of interest is the role of adenosine A1 receptor in the regulation of circadian rhythms, which may have implications for the development of sleep disorders. Additionally, this compound may be useful in the development of new drugs for the treatment of various diseases, including cardiovascular disease, respiratory disease, and neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide involves the reaction of 1-(2,5-dichlorophenyl)sulfonyl-2-nitroethylene with N-(3,4-dimethylphenyl)piperidine-4-carboxamide in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological processes. It has been used to study the effects of adenosine A1 receptor blockade on cardiovascular function, respiratory function, and neuronal function. This compound has also been used to investigate the role of adenosine A1 receptor in the regulation of sleep-wake cycles and the development of caffeine tolerance.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-13-3-5-17(11-14(13)2)23-20(25)15-7-9-24(10-8-15)28(26,27)19-12-16(21)4-6-18(19)22/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJZIAHIVIGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)



![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)



![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)